molecular formula C12H15BrO B14339426 1-(2-Bromopropyl)-3,4-dihydro-1H-2-benzopyran CAS No. 104773-48-0

1-(2-Bromopropyl)-3,4-dihydro-1H-2-benzopyran

Cat. No.: B14339426
CAS No.: 104773-48-0
M. Wt: 255.15 g/mol
InChI Key: CLVVZDMIHBZZOZ-UHFFFAOYSA-N
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Description

1-(2-Bromopropyl)-3,4-dihydro-1H-2-benzopyran is an organic compound with the molecular formula C12H15BrO It is a derivative of benzopyran, featuring a bromopropyl group attached to the second carbon of the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopropyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a suitable precursor. One common method is the electrophilic bromination of 3,4-dihydro-2H-1-benzopyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopropyl)-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.

Major Products Formed:

  • Substituted benzopyrans
  • Alkenes
  • Oxidized or reduced derivatives of the parent compound

Scientific Research Applications

1-(2-Bromopropyl)-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromopropyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 2-Bromo-1-phenylpropane
  • 3-Bromopropylbenzene
  • 1-Bromo-2-phenylethane

Uniqueness: 1-(2-Bromopropyl)-3,4-dihydro-1H-2-benzopyran is unique due to its benzopyran core structure, which imparts distinct chemical and biological properties compared to other brominated compounds.

Properties

CAS No.

104773-48-0

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(2-bromopropyl)-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C12H15BrO/c1-9(13)8-12-11-5-3-2-4-10(11)6-7-14-12/h2-5,9,12H,6-8H2,1H3

InChI Key

CLVVZDMIHBZZOZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1C2=CC=CC=C2CCO1)Br

Origin of Product

United States

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